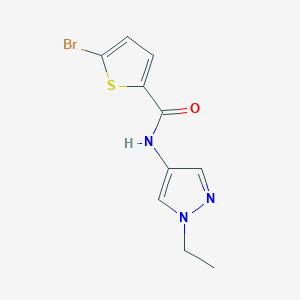

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C10H10BrN3OS |

|---|---|

Molecular Weight |

300.18 g/mol |

IUPAC Name |

5-bromo-N-(1-ethylpyrazol-4-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C10H10BrN3OS/c1-2-14-6-7(5-12-14)13-10(15)8-3-4-9(11)16-8/h3-6H,2H2,1H3,(H,13,15) |

InChI Key |

NTZYJNJVEIOVIY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC(=O)C2=CC=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Amidation: The brominated thiophene is then reacted with an appropriate amine (in this case, 1-ethyl-1H-pyrazol-4-amine) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the amidation reaction to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form pyrazolines.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of pyrazolines.

Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It can be used in the development of organic semiconductors or as a building block for the synthesis of conductive polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the bromine atom and the carboxamide group allows for strong interactions with biological targets, enhancing its efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related thiophene-pyrazole/pyridine/pyrazine amides (Table 1):

Substituent Impact :

- Ethyl vs.

- Pyrazole Position : Substitution at pyrazole position 4 (target) vs. 3 (compound 7) may influence regioselectivity in cross-coupling reactions and intermolecular interactions .

- Heterocycle Choice : Pyridine (compound 3) introduces stronger electron-withdrawing effects than pyrazole, affecting HOMO-LUMO gaps and chemical hardness .

Electronic and Optical Properties

Computational studies (DFT, FMO analysis) reveal critical differences (Table 2):

Biological Activity

5-bromo-N-(1-ethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its antimicrobial, anti-inflammatory, and other pharmacological properties.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized via a condensation reaction between 5-bromothiophene-2-carboxylic acid and 1-ethyl-1H-pyrazole in the presence of a suitable catalyst. Various methodologies have been explored to optimize yields and purity, including the use of titanium tetrachloride (TiCl4) as a catalyst in one-pot reactions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro evaluations against various bacterial strains have shown promising results:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| This compound | 0.22 - 0.25 | - | Effective against Staphylococcus aureus and Staphylococcus epidermidis |

| Other Pyrazole Derivatives | 0.25 - 0.50 | - | Various bacterial strains |

The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 µg/mL, indicating potent antimicrobial activity against tested pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61 - 85% | 76 - 93% |

| Standard Drug (Dexamethasone) | 76% | 86% |

These results suggest that the compound may serve as a lead for developing new anti-inflammatory agents .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives, providing insights into their mechanisms of action:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including those related to our compound. Results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria .

- In Vivo Studies : In vivo models have been used to evaluate the anti-inflammatory effects of pyrazole derivatives, demonstrating significant reductions in edema and inflammatory markers in animal models .

- Mechanistic Insights : Research has suggested that the mechanism of action may involve inhibition of key enzymes involved in inflammation and microbial resistance pathways, although further studies are needed to elucidate these pathways fully .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.